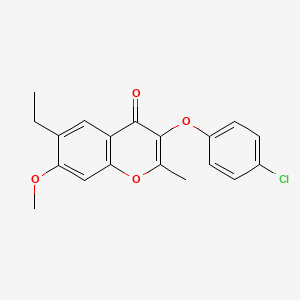
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one, also known as CPEC, is a synthetic compound that belongs to the family of flavonoids. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one involves the modulation of various signaling pathways and molecular targets. In cancer cells, this compound induces apoptosis by activating the caspase cascade and suppressing the anti-apoptotic proteins. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
In inflammation, this compound inhibits the activation of NF-κB and MAPK signaling pathways, which are key mediators of pro-inflammatory cytokine production. It also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in the production of nitric oxide and prostaglandins, respectively.
In neurodegenerative disorders, this compound reduces oxidative stress by increasing the levels of antioxidant enzymes and reducing the production of reactive oxygen species. It also inhibits neuroinflammation by reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disorders, this compound reduces oxidative stress, inhibits neuroinflammation, and promotes neuronal survival and regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments, including its high purity, stability, and reproducibility. It is also readily available and relatively inexpensive. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. It also has some toxicity at high doses, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases, diabetes, and autoimmune disorders. Another direction is to optimize its chemical structure and pharmacokinetics to improve its efficacy and reduce its toxicity. Additionally, more studies are needed to elucidate its mechanism of action and molecular targets, which can provide insights into its therapeutic potential and facilitate the development of novel drugs based on this compound.
Métodos De Síntesis
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one can be synthesized through a multi-step process involving the condensation of 4-chlorophenol with ethyl acetoacetate, followed by the reaction with 2-methyl-3,4-dihydro-2H-pyran and 4-methoxyphenol. The final product is obtained through the demethylation of the methoxy group using boron tribromide.
Aplicaciones Científicas De Investigación
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB and MAPK signaling pathways. It has also been found to attenuate the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are key mediators of inflammation.
In neurodegenerative disorder research, this compound has been shown to exert neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival and regeneration.
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-4-12-9-15-17(10-16(12)22-3)23-11(2)19(18(15)21)24-14-7-5-13(20)6-8-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAGCSHTWUIXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
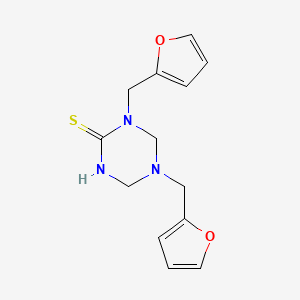
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
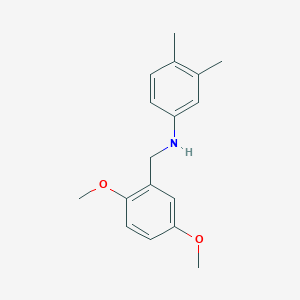

![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)
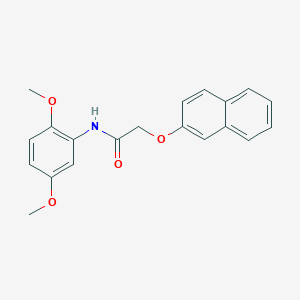
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
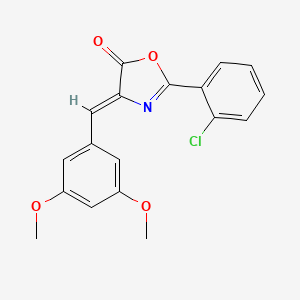
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)